3-Bromo-5-chloro-1,2,4-thiadiazole

Beschreibung

Foundational Significance of the 1,2,4-Thiadiazole (B1232254) Scaffold in Heterocyclic Chemistry

The 1,2,4-thiadiazole ring is a privileged structural motif in heterocyclic chemistry, primarily due to its unique electronic properties and its ability to act as a versatile pharmacophore. researchgate.netresearchgate.net Its aromatic nature contributes to the stability of the ring system, making it a reliable foundation for the synthesis of more complex molecules. researchgate.net The presence of three heteroatoms imparts a distinct charge distribution, creating sites for potential interactions with biological targets. nih.gov This has led to the incorporation of the 1,2,4-thiadiazole moiety into a wide array of compounds with significant biological activities. researchgate.netnih.gov Furthermore, the scaffold's synthetic accessibility and the potential for functionalization at its carbon and nitrogen atoms make it an attractive target for synthetic chemists. nih.govacs.org

Contextualizing Halogenated 1,2,4-Thiadiazoles within Synthetic and Medicinal Chemistry

The introduction of halogen atoms onto the 1,2,4-thiadiazole ring dramatically influences its chemical reactivity and biological profile. Halogenation is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins. nih.govnih.gov In the context of synthetic chemistry, halogenated 1,2,4-thiadiazoles serve as valuable intermediates. The halogen atoms act as versatile handles for a variety of cross-coupling reactions, allowing for the introduction of diverse substituents and the construction of complex molecular architectures. nih.govrsc.org For instance, the carbon-halogen bond can be readily activated for nucleophilic substitution or transition-metal-catalyzed reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. nih.govrsc.org This synthetic utility has expanded the chemical space accessible from the 1,2,4-thiadiazole scaffold.

Research Rationale for the Investigation of 3-Bromo-5-chloro-1,2,4-thiadiazole

The specific investigation of this compound is driven by a confluence of factors rooted in the foundational principles of heterocyclic and medicinal chemistry. The presence of two different halogen atoms at distinct positions on the 1,2,4-thiadiazole ring offers the potential for regioselective functionalization. The differential reactivity of the C-Br and C-Cl bonds under various reaction conditions allows for a stepwise and controlled introduction of substituents, making it a highly attractive building block for combinatorial chemistry and the synthesis of compound libraries.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂BrClN₂S | nih.gov |

| Molecular Weight | 199.46 g/mol | nih.gov |

| CAS Number | 37159-60-7 | nih.gov |

| IUPAC Name | This compound | nih.gov |

| Canonical SMILES | C1(=NSC(=N1)Cl)Br | nih.gov |

| InChI | InChI=1S/C2BrClN2S/c3-1-5-2(4)7-6-1 | nih.gov |

| InChIKey | CXUWGEWQRCXJDC-UHFFFAOYSA-N | nih.gov |

| Physical Description | Liquid or Solid or Semi-solid or lump | sigmaaldrich.com |

| Purity | 95% | sigmaaldrich.com |

| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | sigmaaldrich.com |

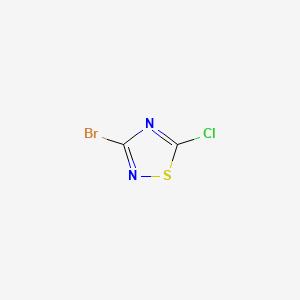

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-5-chloro-1,2,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2BrClN2S/c3-1-5-2(4)7-6-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXUWGEWQRCXJDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NSC(=N1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2BrClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369346 | |

| Record name | 3-bromo-5-chloro-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37159-60-7 | |

| Record name | 3-bromo-5-chloro-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-5-chloro-1,2,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity Profiles and Mechanistic Investigations of 3 Bromo 5 Chloro 1,2,4 Thiadiazole

Chemical Reactivity of Halogenated 1,2,4-Thiadiazoles

The chemical behavior of the 1,2,4-thiadiazole (B1232254) nucleus is largely governed by the high electronegativity of its two nitrogen atoms. This property results in a lower electron density on the carbon atoms within the ring, making the system susceptible to nucleophilic attack. nih.gov Consequently, halogenated 1,2,4-thiadiazoles are important intermediates where the halogen atom can be readily displaced by nucleophiles. nih.gov

Research indicates that the 5-position in the 1,2,4-thiadiazole ring is the most reactive site for nucleophilic substitution reactions. isres.org In the case of 3-Bromo-5-chloro-1,2,4-thiadiazole, the carbon atom at the 5-position, bonded to chlorine, is highly activated towards attack by nucleophiles. This is a common feature among halogenated thiadiazoles, which typically react to yield products of halide displacement. thieme-connect.de The graduated reactivity of different halogens on a heterocyclic ring often allows for regioselective replacement, although specific studies detailing the preferential substitution of chlorine versus bromine in this particular molecule are not extensively documented. researchgate.net

Conversely, the electron-deficient nature of the thiadiazole ring makes it reluctant to undergo electrophilic substitution reactions such as nitration, acetylation, or sulfonation. nih.govthieme-connect.de Such reactions are generally very limited for the 1,2,4-thiadiazole core. isres.org Electrophilic attack, if it occurs, typically requires the presence of strong electron-donating groups on the ring to activate it, a condition not met by the electron-withdrawing halogens in this compound. nih.gov

Under normal laboratory conditions, this compound is a stable compound. fishersci.com Its stability is attributed to the aromaticity of the 1,2,4-thiadiazole ring. isres.org However, its reactivity profile also defines its incompatibilities with certain classes of chemical agents.

The compound should be stored away from incompatible materials to avoid hazardous reactions. fishersci.com Key incompatibilities include:

Strong oxidizing agents: These can react with the thiadiazole ring, potentially leading to uncontrolled oxidation and degradation. fishersci.com

Strong bases: The electron-deficient carbon atoms of the ring are susceptible to attack by strong bases, which can lead to substitution of the halogens or even ring-opening reactions. nih.govfishersci.com

Additionally, related organosulfide compounds are known to be incompatible with acids, diazo and azo compounds, isocyanates, and certain metals, which may generate heat or flammable gases upon reaction. noaa.gov

Table 1: Chemical Compatibility of this compound

| Condition/Reagent Class | Compatibility Profile | Primary Hazard |

|---|---|---|

| Normal Ambient Conditions | Stable fishersci.com | None under normal conditions. |

| Strong Oxidizing Agents | Incompatible fishersci.com | Potential for uncontrolled oxidation and degradation. |

| Strong Bases | Incompatible fishersci.com | Risk of nucleophilic substitution or ring cleavage. nih.govfishersci.com |

Decomposition Pathways and Products

The degradation of this compound can be initiated by thermal or photochemical energy, leading to the breakdown of the heterocyclic structure and the formation of various, potentially hazardous, smaller molecules.

The thermal stability of the thiadiazole ring is generally high due to its aromatic nature. For instance, the parent 1,2,5-thiadiazole isomer is reported to be stable up to 220°C. thieme-connect.de However, at elevated temperatures, thermal decomposition of halogenated heterocycles can occur, leading to the release of irritating gases and vapors. fishersci.comthermofisher.com

Photochemical degradation is another significant pathway for halogenated organic compounds. researchgate.netmagtech.com.cn While the parent 1,2,5-thiadiazole ring is relatively stable, substituted thiadiazoles can undergo slow photochemical degradation. thieme-connect.de A notable example is 3,4-diphenyl-1,2,5-thiadiazole, which degrades upon exposure to light to yield benzonitrile and elemental sulfur, indicating a ring-cleavage mechanism. thieme-connect.de It is plausible that this compound could follow similar degradation pathways involving the cleavage of the carbon-halogen and ring bonds upon absorbing sufficient energy from heat or light. The fragmentation patterns observed in thermal and photochemical reactions often mirror those seen in mass spectrometry. nih.gov

The complete combustion or thermal decomposition of this compound is expected to break down the molecule into simpler, stable, and often hazardous gaseous products. Based on its elemental composition (C, N, S, Br, Cl), a range of decomposition products has been identified. fishersci.com

Hazardous decomposition products include:

Nitrogen oxides (NOx): Formed from the nitrogen atoms in the thiadiazole ring. fishersci.comfishersci.comaksci.com

Sulfur oxides (SOx): Originating from the sulfur heteroatom. fishersci.comfishersci.comaksci.com

Carbon monoxide (CO) and Carbon dioxide (CO2): Standard products of organic matter combustion. fishersci.comfishersci.comaksci.com

Hydrogen halides: Specifically, hydrogen bromide (HBr) and hydrogen chloride (HCl) gas, formed from the halogen substituents. fishersci.com

These products are typically irritating and toxic, necessitating caution when handling the compound at elevated temperatures. thermofisher.com

Table 2: Identified Hazardous Decomposition Products

| Product | Chemical Formula | Elemental Origin |

|---|---|---|

| Nitrogen oxides | NOx | Nitrogen fishersci.comfishersci.comaksci.com |

| Sulfur oxides | SOx | Sulfur fishersci.comfishersci.comaksci.com |

| Carbon monoxide | CO | Carbon fishersci.comfishersci.comaksci.com |

| Carbon dioxide | CO2 | Carbon fishersci.comfishersci.comaksci.com |

| Hydrogen halides | HBr, HCl | Bromine, Chlorine fishersci.com |

Advanced Computational and Theoretical Characterization of 3 Bromo 5 Chloro 1,2,4 Thiadiazole

Quantum Mechanical Investigations

Quantum mechanical methods are fundamental to understanding the intrinsic properties of a molecule. These calculations, based on the principles of quantum mechanics, can accurately predict molecular structure, energy, and electronic distribution.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the molecular geometry and electronic properties of heterocyclic compounds like 3-Bromo-5-chloro-1,2,4-thiadiazole. DFT calculations, often employing functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), can optimize the molecular geometry to its lowest energy state. acs.org

These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. For the 1,2,4-thiadiazole (B1232254) ring, DFT can elucidate the planarity and the influence of the bromo and chloro substituents on the ring's geometry. Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The molecular electrostatic potential (MEP) map, another output of DFT analysis, visualizes the electron density distribution, highlighting electrophilic and nucleophilic sites for potential chemical reactions.

Table 1: Predicted Molecular Properties of this compound from Computational Models

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 199.46 g/mol | Basic physical property for stoichiometric calculations. |

| XLogP3-AA | 2.7 | Indicates the lipophilicity of the molecule. |

| Hydrogen Bond Acceptor Count | 3 | Predicts the potential for forming hydrogen bonds. |

| Topological Polar Surface Area | 54 Ų | Relates to drug transport properties. nih.govguidechem.com |

Ab Initio Methods for Reaction Mechanisms and Energetics

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. These methods are computationally intensive but provide highly accurate results for reaction energetics and mechanisms. For this compound, ab initio calculations can be used to model potential reaction pathways, such as nucleophilic substitution at the carbon atoms or ring-opening reactions. nih.gov

By calculating the energies of reactants, transition states, and products, a detailed potential energy surface for a given reaction can be constructed. This allows for the determination of activation energies and reaction rates, providing crucial insights into the compound's reactivity and stability. For instance, studies on similar substituted thiadiazoles have used quantum chemistry to investigate their mechanism as covalent inhibitors of enzymes, revealing that the thiadiazole ring can undergo a ring-opening metathesis reaction to bind to a catalytic cysteine residue. nih.gov

Molecular Modeling and Simulation Methodologies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are invaluable for predicting how a molecule will interact with other molecules, including biological targets.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used in drug discovery to screen for potential drug candidates. For this compound, molecular docking could be employed to explore its potential as an inhibitor for various enzymes or receptors.

In a typical docking study, a 3D model of the target protein is used, and the ligand is placed into the binding site in various conformations. A scoring function then estimates the binding affinity for each pose. Studies on other 1,3,4-thiadiazole derivatives have successfully used molecular docking to identify potential anticancer agents by predicting their binding interactions with target proteins. distantreader.orgresearchgate.netnih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can accurately predict various spectroscopic properties, which is essential for the characterization of novel compounds. For this compound, theoretical calculations can generate predicted infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. acs.orgnih.gov

Theoretical vibrational frequencies calculated via DFT can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. researchgate.net Similarly, NMR chemical shifts can be calculated and compared to experimental data to confirm the molecular structure. These computational predictions are a powerful tool for validating experimental findings and providing a more detailed understanding of the molecule's vibrational and electronic character. researchgate.netnih.gov

Structure-Reactivity and Structure-Property Relationships

Understanding the relationship between a molecule's structure and its chemical reactivity or physical properties is a central goal of chemistry. Computational studies on this compound can provide significant insights into these relationships. The presence and position of the bromine and chlorine atoms are expected to significantly influence the molecule's properties.

For example, the electron-withdrawing nature of the halogen atoms affects the electron density distribution across the thiadiazole ring, influencing its aromaticity and reactivity. researchgate.net Studies on related halo-substituted thiazoles and thiadiazoles have shown that the type of halogen can impact biological activity. For instance, in some series of compounds, bromo-substituted derivatives exhibited the best antifungal activity, while chloro-substitution at the same position increased activity against certain bacteria. nih.gov By calculating various molecular descriptors (such as HOMO-LUMO gap, dipole moment, and MEP), quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity or other properties of related compounds.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-chloro-4-fluoro-1,2,5-thiadiazole |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Halogenated Heterocycles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For halogenated heterocycles like this compound, QSAR studies are instrumental in predicting their potential biological efficacy and understanding the structural features that govern their interactions with biological targets.

The development of a robust QSAR model involves calculating a variety of molecular descriptors that quantify the physicochemical properties of the molecules. researchgate.net These descriptors typically fall into several categories: electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). imist.ma For halogenated compounds, specific descriptors related to the halogens, such as their electronegativity, polarizability, and van der Waals volumes, are often crucial for model accuracy. mdpi.com

In studies of similar heterocyclic structures, such as 1,3,4-thiadiazole and benzothiazole derivatives, QSAR models have successfully identified key molecular properties correlated with activities like anticancer or carbonic anhydrase inhibition. researchgate.netmdpi.comnih.gov For instance, research on halogen-substituted benzazoles has shown that topological and spatial distributions of atomic mass and polarizability significantly influence their antiproliferative activity. mdpi.com Similarly, a QSAR study on 1,3,4-thiadiazole derivatives revealed that descriptors for electronegative atom count, molecular weight, and specific atom-type counts are significantly correlated with anticancer activity. researchgate.net

For this compound, a hypothetical QSAR model would likely depend on descriptors that capture the influence of the bromo and chloro substituents on the molecule's electronic and steric profile. The model would be developed by correlating these descriptors with a measured biological activity across a series of related compounds, often using statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN). researchgate.netimist.ma The resulting equation provides a predictive tool for designing new analogues with potentially enhanced activity.

Table 1: Common Descriptor Classes in QSAR Modeling of Heterocycles

| Descriptor Class | Examples | Relevance to Halogenated Heterocycles |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Charges | Halogens strongly influence electron distribution, affecting electrostatic interactions and reactivity. |

| Steric | Molecular Volume, Surface Area, van der Waals Volume | The size of halogen atoms (Br > Cl) impacts how the molecule fits into a biological binding site. |

| Hydrophobic | LogP (Partition Coefficient) | Halogenation generally increases lipophilicity, affecting membrane permeability and target engagement. |

| Topological | Connectivity Indices, Burden Eigenvalues (BCUT) | Describe the atomic arrangement and branching, which can be correlated with activity and toxicity. mdpi.com |

Analysis of Frontier Molecular Orbitals and Reactivity Indices

The reactivity of a chemical compound is fundamentally governed by its electronic structure, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). jchemlett.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical stability and reactivity. cyberleninka.ru

For 1,2,4-thiadiazole derivatives, the HOMO and LUMO are typically delocalized across the heterocyclic ring system. jchemlett.comresearchgate.net The introduction of halogen substituents like bromine and chlorine, which are highly electronegative, is expected to lower the energy levels of both the HOMO and LUMO. This effect is due to the inductive electron-withdrawing nature of the halogens. A lower HOMO-LUMO gap generally implies higher chemical reactivity. cyberleninka.ru

From the HOMO and LUMO energy values, several global reactivity indices can be calculated using Density Functional Theory (DFT) to further quantify the molecule's behavior. These indices provide a more nuanced understanding of reactivity than the HOMO-LUMO gap alone. cyberleninka.ruresearchgate.net

Electronegativity (χ): Represents the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. A larger HOMO-LUMO gap corresponds to greater hardness. cyberleninka.ru

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): Quantifies the ability of a molecule to act as an electrophile (electron acceptor).

Theoretical studies on various 1,3,4-thiadiazole derivatives have shown that these quantum chemical descriptors can effectively predict their behavior in chemical processes. jchemlett.comcyberleninka.ru For this compound, the presence of two electron-withdrawing halogens would likely result in a relatively high electronegativity and electrophilicity index, suggesting it would be susceptible to nucleophilic attack.

Table 2: Key Reactivity Indices Derived from Frontier Orbitals

| Reactivity Index | Formula | Interpretation |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability; smaller gap implies higher reactivity. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the tendency to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Represents resistance to deformation of the electron cloud. |

| Chemical Softness (S) | 1 / η | Inverse of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the capacity of a species to accept electrons. |

Computational Insights into Bond Dissociation Energies in Halogenated Thiadiazoles

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically, forming two radical species. It is a fundamental measure of bond strength. For this compound, calculating the BDEs of the C-Br and C-Cl bonds is crucial for predicting its thermal stability and the regioselectivity of reactions such as cross-coupling or nucleophilic aromatic substitution. baranlab.orgnih.gov

Computational methods, particularly DFT (e.g., using the B3LYP functional) and more accurate composite methods like G3B3, are widely used to calculate BDEs for halogenated organic molecules. nih.govresearchgate.netresearchgate.net Studies on a variety of halo-heterocycles have shown that C-X (X = Cl, Br) bond strengths are influenced by several factors, including the nature of the halogen, the type of heterocyclic ring, and the position of the halogen on the ring. nih.gov

Generally, the C-Cl bond is stronger than the C-Br bond. For example, the experimental BDE for chlorobenzene is approximately 97.6 kcal/mol, while for bromobenzene it is around 82.6 kcal/mol. nih.gov Computational studies on 5-membered heterocycles like furans and pyrroles show a similar trend, with C-Cl BDEs being significantly higher than C-Br BDEs. nih.gov

For this compound, it can be predicted that the C-Br bond at position 3 will have a lower BDE than the C-Cl bond at position 5. This suggests that in reactions involving the cleavage of a carbon-halogen bond, such as certain palladium-catalyzed cross-coupling reactions, the C-Br bond would be more likely to react selectively over the C-Cl bond. baranlab.org The precise BDE values are also influenced by the electron-deficient nature of the 1,2,4-thiadiazole ring and the electronic interplay between the two halogen substituents.

Table 3: Representative Calculated Bond Dissociation Enthalpies (kcal/mol) for C-X Bonds in 5-Membered Rings

| Compound | Bond | BDE (B3LYP) | BDE (G3B3) |

| 2-Chlorofuran | C-Cl | 91.8 | 99.4 |

| 3-Chlorofuran | C-Cl | 90.4 | 98.4 |

| 2-Chloropyrrole | C-Cl | 93.6 | 101.5 |

| 3-Chloropyrrole | C-Cl | 92.9 | 100.9 |

| 2-Bromopyrrole | C-Br | 79.7 | N/A |

| 3-Bromopyrrole | C-Br | 79.1 | N/A |

| Predicted Trend for this compound | C-Cl | Higher | Higher |

| Predicted Trend for this compound | C-Br | Lower | Lower |

| Data adapted from computational studies on related heterocycles. G3B3 is generally considered more accurate. nih.gov N/A indicates data not available in the cited study. |

Pharmacological and Biological Applications of 1,2,4 Thiadiazole Derivatives

Antimicrobial Activity Spectrum

A comprehensive search of scientific databases and peer-reviewed literature was conducted to identify studies pertaining to the antimicrobial effects of 3-Bromo-5-chloro-1,2,4-thiadiazole. While the broader class of thiadiazole derivatives has shown promise in this area, specific data for the target compound is notably absent.

Antibacterial Efficacy and Structure-Activity Relationships

There are no available scientific studies evaluating the antibacterial efficacy of this compound against any bacterial strains. Consequently, no data exists on its minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), or spectrum of activity. Research into the structure-activity relationships (SAR) for this specific molecule has not been published.

Antifungal Properties and Associated Mechanisms

Investigations into the potential antifungal properties of this compound have not been reported in the scientific literature. There is no information regarding its efficacy against fungal pathogens or any associated mechanisms of action, such as the inhibition of ergosterol biosynthesis.

Antiviral Potential and Inhibition Strategies

There is no published research on the antiviral potential of this compound. Studies to determine its ability to inhibit viral replication or interfere with viral entry into host cells have not been conducted or reported.

Antitubercular Activity Studies

A review of the existing literature reveals no studies dedicated to the evaluation of this compound for antitubercular activity. Its efficacy against Mycobacterium tuberculosis or other mycobacterial species has not been documented.

Anticancer Potential

The potential of heterocyclic compounds as anticancer agents is a significant area of research. However, the cytotoxic and antiproliferative effects of this compound specifically have not been a subject of published investigation.

Enzyme Modulation and Target-Specific Inhibition

Kinase Inhibition (e.g., mTOR, PI3K, Cyclooxygenase, Aromatase)

The primary and sole relevant finding for this category involves the use of This compound as a reactant in the synthesis of novel tricyclic pyrimido-pyrrolo-oxazine mTOR inhibitors. In a 2021 study, the compound was used in a Stille cross-coupling reaction to create a derivative for testing. rsc.org The resulting 1,2,4-thiadiazole (B1232254) derivative (designated as compound 2 in the study) was found to have a more than 10-fold decrease in affinity for mTOR kinase compared to other synthesized compounds. rsc.org The study suggested that the orientation of the amino group on the 1,2,4-thiadiazole ring prevented a key hydrogen-bond interaction, which explains the reduced affinity. rsc.org

No specific studies were found that investigated the inhibitory activity of This compound itself against mTOR, PI3K, Cyclooxygenase, or Aromatase.

Other Therapeutic and Agrochemical Applications

There is a significant lack of published research detailing the direct application of This compound in other therapeutic or agrochemical contexts.

Future Directions and Translational Research in 1,2,4 Thiadiazole Chemistry

Exploration of Structure-Activity Relationships for Enhanced Bioactivity

The biological activity of 1,2,4-thiadiazole (B1232254) derivatives is profoundly influenced by the nature of the substituents at the 3- and 5-positions of the heterocyclic ring. isres.org A starting material like 3-Bromo-5-chloro-1,2,4-thiadiazole is particularly valuable as the bromine and chlorine atoms are effective leaving groups, allowing for the strategic introduction of various functional moieties to probe structure-activity relationships (SAR).

Detailed SAR studies have been crucial in optimizing the potency and selectivity of these compounds for various biological targets. For instance, in the development of anticancer agents, linking the 1,2,4-thiadiazole core with other heterocyclic systems like 1,2,4-triazole and attaching different substituted benzoyl groups has led to compounds with potent activity against breast, lung, and prostate cancer cell lines. nih.gov Research has shown that the type and position of substituents on appended aromatic rings can significantly impact anticancer efficacy. mdpi.com One study on 1,2,4-thiadiazole-1,2,4-triazole hybrids found that derivatives with electron-donating groups (like methoxy) and electron-withdrawing groups (like halogens) on the terminal phenyl ring displayed potent anticancer activity, with IC50 values in the sub-micromolar range against cell lines such as MCF-7 and A549. rsc.org

These findings underscore the importance of systematic modification of the 1,2,4-thiadiazole scaffold to fine-tune its interaction with biological targets, thereby enhancing therapeutic efficacy.

Optimization of Synthetic Routes and Scalability for Practical Applications

The practical application of 1,2,4-thiadiazole derivatives hinges on the development of efficient, scalable, and sustainable synthetic methods. Traditional syntheses often involve multi-step processes, but significant progress has been made in creating more streamlined and environmentally friendly routes.

One of the most common methods for forming the 1,2,4-thiadiazole ring is the oxidative dimerization of thioamides. isres.orgnih.gov Modern approaches have focused on using greener oxidizing agents and catalysts. For example, methods employing iodine as a catalyst with oxygen as the oxidant in water have been developed, offering an environmentally benign process. rsc.orgmdpi.com Other innovative strategies include:

Electro-oxidative synthesis : This method uses an electric current for the intramolecular dehydrogenative N-S bond formation, avoiding the need for chemical oxidants. organic-chemistry.org

Biocatalysis : Vanadium-dependent haloperoxidases have been used for the oxidative dimerization of thioamides, representing a sustainable, enzyme-mediated strategy. nih.govacs.org This approach operates under mild conditions and uses hydrogen peroxide as a green oxidant. nih.govacs.org

Metal-free approaches : Syntheses using reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA) or tert-butyl nitrite enable efficient N-S bond formation without transition metals, often with short reaction times and high yields. mdpi.comorganic-chemistry.org

For a pre-formed scaffold like this compound, further diversification is readily achieved. The reactivity of the C-Br and C-Cl bonds allows for cross-coupling reactions, such as the Stille coupling, to attach other molecular fragments, a technique that has been used to create novel mTOR inhibitors for cancer therapy. The scalability of these synthetic protocols is a key consideration, with research demonstrating that some newer, greener methods exhibit excellent substrate tolerance and are suitable for larger-scale production. organic-chemistry.org

Development of 1,2,4-Thiadiazole-Based Compounds for Novel Therapeutic Targets

The 1,2,4-thiadiazole ring is considered a "privileged structure" in medicinal chemistry, as it is a component of molecules with a broad spectrum of biological activities. researchgate.net This versatility has spurred the development of compounds aimed at a wide array of therapeutic targets.

Key Therapeutic Areas:

Anticancer: Derivatives have shown significant activity against various human cancer cell lines, including breast, colon, lung, and ovarian cancers. rsc.org They can be fused with other heterocycles to create complex molecules with enhanced cytotoxic profiles. isres.orgnih.gov

Antimicrobial: The 1,2,4-thiadiazole moiety is a key component in several cephalosporin-based antibiotics, such as Cefozopran, which are used clinically to treat severe bacterial infections. researchgate.net

Anti-inflammatory: Certain derivatives have been identified as dual inhibitors of 5-lipoxygenase and cyclooxygenase, key enzymes in inflammatory pathways.

Anticonvulsant: Research has demonstrated the efficacy of some 1,2,4-thiadiazole compounds in animal models of epilepsy, with certain substituted derivatives showing high levels of activity in the maximal electroshock (MES) test. rsc.org

Enzyme Inhibition: Beyond broad therapeutic areas, these compounds have been designed as specific enzyme inhibitors, targeting proteases like cathepsin B.

The ability of the 1,2,4-thiadiazole scaffold to act as a bioisostere for other chemical groups, such as the pyrimidine ring, allows it to interact with a wide range of biological targets, including receptors and enzymes, making it a highly valuable core for future drug discovery efforts. nih.gov

Integration with Advanced Drug Delivery Systems and Formulation Sciences

While the synthesis and biological activity of 1,2,4-thiadiazole derivatives are well-explored, their integration with advanced drug delivery systems represents a critical and underexplored frontier. The optimization of the pharmacokinetic profile and bioavailability of these compounds can be significantly enhanced through modern formulation sciences. A comprehensive review of the field identifies the exploration of innovative drug delivery systems as a crucial area for future investigation. rsc.org

Future research will likely focus on encapsulating potent 1,2,4-thiadiazole-based drug candidates into nanocarriers such as:

Liposomes: To improve solubility and reduce systemic toxicity.

Polymeric nanoparticles: For targeted delivery to specific tissues, such as tumors.

Micelles: To enhance the bioavailability of poorly water-soluble compounds.

The physicochemical properties of new derivatives, such as their solubility, stability, and lipophilicity, will need to be carefully characterized to enable rational formulation design. This integration of medicinal chemistry with pharmaceutical sciences is essential for translating promising laboratory compounds into effective clinical therapies.

Emerging Roles in Materials Science and Sustainable Technologies

Beyond medicine, the unique electronic and chemical properties of the 1,2,4-thiadiazole ring are finding applications in materials science and sustainable technologies.

One of the most promising applications is in corrosion inhibition . Thiadiazole derivatives have proven to be effective inhibitors for the corrosion of mild steel in acidic environments. ijcsi.pronih.govresearchgate.net The nitrogen and sulfur heteroatoms in the ring can adsorb onto the metal surface, forming a protective layer that prevents degradation. nih.govresearchgate.net This has significant implications for industrial processes where metal protection is paramount.

In the realm of sustainable technologies , the development of green chemistry approaches for the synthesis of 1,2,4-thiadiazoles is a major contribution. mdpi.com Methods that utilize water as a solvent, employ biocatalysts, or operate under metal-free and oxidant-free conditions reduce the environmental impact of chemical manufacturing. nih.govorganic-chemistry.org Furthermore, 1,2,4-thiadiazoles can function as versatile N,S ligands in coordination chemistry, opening up possibilities for their use in catalysis and the development of novel inorganic-organic hybrid materials. researchgate.netisres.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-bromo-5-chloro-1,2,4-thiadiazole, and what experimental conditions are critical for yield optimization?

- Methodology : The compound is synthesized via regioselective cross-coupling reactions. For example, Stille coupling using tributyltin derivatives and palladium catalysts (e.g., Pd(PPh₃)₄) under anhydrous conditions in solvents like dioxane or toluene at 80–100°C . Suzuki-Miyaura coupling with arylboronic acids requires bis(di-tert-butylphosphine)palladium catalysts in dioxane/water mixtures, with careful control of reaction time (12–24 hours) to minimize side reactions . Key parameters include catalyst loading (1–5 mol%), temperature, and exclusion of moisture.

Q. How does the stability of this compound vary under acidic or basic conditions?

- Methodology : The 1,2,4-thiadiazole ring is stable in acidic environments but susceptible to nucleophilic attack under basic conditions. For instance, refluxing in aqueous NaOH leads to ring cleavage, forming thiol intermediates. Stability tests should include NMR monitoring (e.g., ¹H/¹³C NMR) in buffered solutions (pH 1–14) at 25–80°C .

Advanced Research Questions

Q. Why does Suzuki-Miyaura coupling of this compound exhibit unexpected regioselectivity for the 5-chloro position over the 3-bromo group?

- Methodology : Despite bromine’s typical higher reactivity, frontier molecular orbital (FMO) analysis reveals that the 5-chloro position has a lower LUMO energy, making it more electrophilic. Computational studies (DFT/B3LYP/6-311+G**) and Hammett substituent constants (σ) can rationalize this anomaly. Experimental validation involves isolating intermediates via HPLC and comparing coupling yields (e.g., 70–85% for 5-aryl derivatives vs. <10% for 3-aryl) .

Q. How can contradictory regioselectivity data in cross-coupling reactions be resolved?

- Methodology : Contradictions arise from competing mechanistic pathways (e.g., oxidative addition vs. π-backbonding). Use isotopic labeling (e.g., ³⁵S-labeled thiadiazole) to track bond formation. Pair kinetic studies (e.g., variable-temperature NMR) with computational modeling (MP2/6-311+G(2d2p)) to identify rate-determining steps .

Q. What strategies optimize the synthesis of 5-amino-3-aryl-1,2,4-thiadiazoles from this compound?

- Methodology : Sequential coupling-amination protocols are effective. After Suzuki coupling at the 5-position, protect the amino group (e.g., Boc or Fmoc) to prevent side reactions during subsequent bromine substitution. Use Pd/XPhos catalysts for amination, with microwave-assisted heating (120°C, 30 minutes) to improve efficiency. Yields typically range from 65–90% .

Key Considerations for Experimental Design

- Analytical Tools : Use LC-MS for purity assessment (>98%) and GC-MS for volatile byproduct detection.

- Contradiction Management : Replicate reactions with controlled variables (e.g., catalyst batch, solvent purity) to isolate experimental artifacts.

- Safety : Handle bromine/chlorine derivatives in fume hoods; avoid exposure to moisture (risk of HBr/HCl release) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.